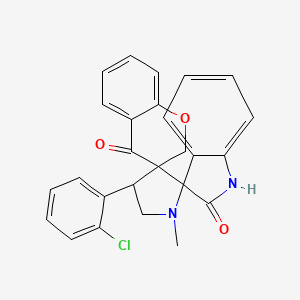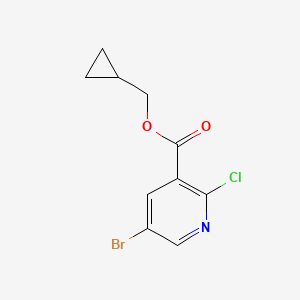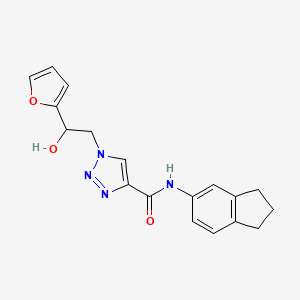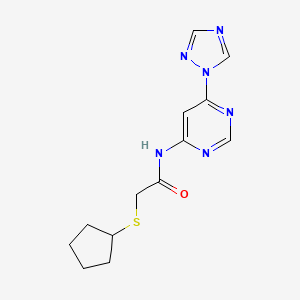
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole and benzamide derivatives involves several steps, including cyclization, nucleophilic substitution, and condensation reactions. Derivatives of 1,3,4-thiadiazole, for example, have been synthesized with significant yields, employing methods such as dehydrosulfurization of hydrazinecarbothioamides in the presence of iodine and triethylamine in a DMF medium (Pavlova et al., 2022). This demonstrates the complexity and versatility of synthetic strategies in generating thiazole-containing compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed through spectral analysis and X-ray diffraction studies. For instance, compounds with the thiazole moiety have been structurally characterized to establish their configurations and possible conformations (Sharma et al., 2016). Such detailed structural analysis is crucial for understanding the relationship between the structure of these compounds and their biological activity.
Chemical Reactions and Properties
Thiazole and benzamide derivatives participate in various chemical reactions, contributing to their diverse biological activities. They are capable of forming complexes with metals, undergoing nucleophilic substitutions, and engaging in hydrogen bonding, which can significantly affect their physicochemical properties and biological activities (Vellaiswamy & Ramaswamy, 2017).
Aplicaciones Científicas De Investigación
Anticancer Evaluation
N-substituted benzamide derivatives have been synthesized and evaluated for their anticancer activity. Some compounds in this category demonstrated significant anticancer activities, surpassing the effectiveness of reference drugs in inhibiting various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
Research into N-substituted benzamide derivatives has shown their potential as selective class III agents for cardiac electrophysiological activity. Some compounds exhibited potency comparable to clinical trial drugs, indicating their potential utility in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Thiazole derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial and antifungal activities. These derivatives showed significant activity against various bacteria and fungi, with certain substitutions enhancing their effectiveness (Chawla, 2016).
Pro-apoptotic Properties in Anticancer Agents
N-substituted benzamide derivatives have been developed with pro-apoptotic activities, showing effectiveness against melanoma cell lines. Certain compounds exhibited high levels of growth inhibition and were investigated for their ability to inhibit human carbonic anhydrase isoforms, a potential mechanism for their anticancer effects (Yılmaz et al., 2015).
Corrosion Inhibition in Industrial Applications
Thiazole derivatives have been studied for their role in corrosion inhibition, specifically for oil-well tubular steel in acidic solutions. These compounds have demonstrated the ability to act as mixed-type inhibitors, significantly reducing corrosion in industrial settings (Yadav et al., 2015).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation properties. These compounds displayed promising behavior as supramolecular gelators in various solvents, influenced by methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-11(8-13)17(23)22-18-21-16(10-26-18)14-9-12(19)6-7-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOFPDKWWPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482952.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
